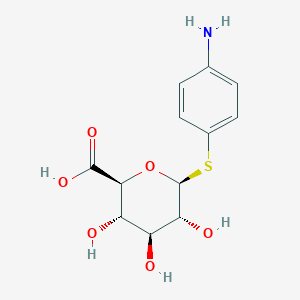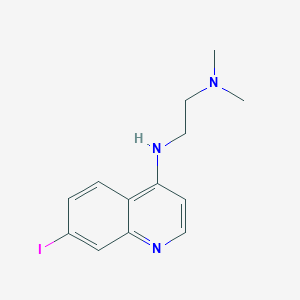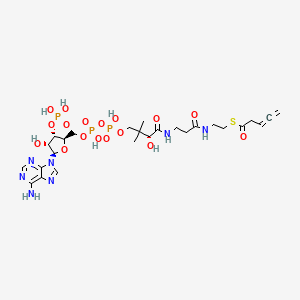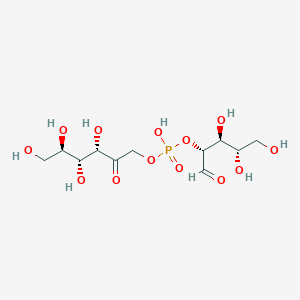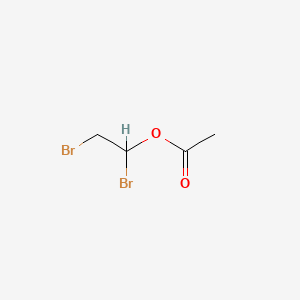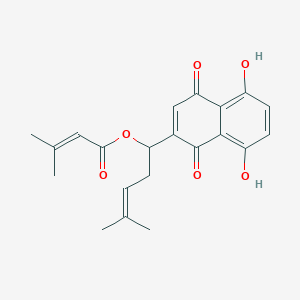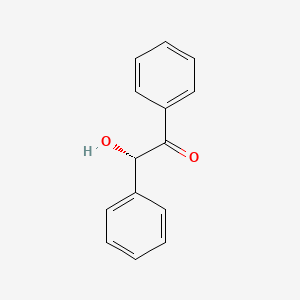
(S)-苯甲醇
描述
(S)-Benzoin is an aromatic alpha-hydroxy ketone characterized by the general formula Ar'CHOHCOAr, where Ar represents an aromatic group. This compound and similar ones, including those with aromatic heterocyclic nuclei, are grouped under benzoins. The interest in (S)-benzoin spans various fields due to its utility in organic synthesis, serving as a precursor to numerous chemical reactions and products (Ide & Buck, 2011).
Synthesis Analysis
The synthesis of benzoins like (S)-benzoin typically involves the condensation of two molecules of an aromatic aldehyde in the presence of cyanide ions. Other methods include the conversion of unsymmetrical benzoins, condensation of aryl glyoxal with an aromatic hydrocarbon, reactions involving aryl Grignard reagents, and various reduction processes. These methods demonstrate the versatility in synthesizing (S)-benzoin through different chemical pathways, each contributing to the diversity of its derivatives (Ide & Buck, 2011).
Molecular Structure Analysis
The structural and electronic properties of benzoin monomers have been extensively studied, revealing details about their molecular geometry, bond lengths, angles, and electronic configurations. Techniques such as density functional theory (DFT) and Hartree-Fock (HF) methods have been utilized to calculate these parameters, offering insights into the stability and reactivity of (S)-benzoin compounds. For instance, studies on 2-oxo-1,2-diphenylethyl-2-bromopropanoate, a benzoin compound, have shown significant semiconductor properties, indicating potential applications in photovoltaic devices (ÖZTÜRK KİRAZ et al., 2019).
Chemical Reactions and Properties
Benzoin condensation, one of the oldest and most rigorously described organic reactions, forms the backbone of (S)-benzoin's chemical reactions. This process involves creating a new C-C bond and a stereocenter from aldehyde starting materials under cyanide-catalyzed conditions. The versatility of benzoin compounds is further expanded through their involvement in supramolecular and polymer chemistry, where their ability to form macrocyclic compounds and undergo well-precedented derivatization chemistry is of particular interest (Alrayyani & Miljanić, 2018).
科学研究应用
超临界二氧化碳中的合成优化
(S)-苯甲醇,一种手性α-羟基酮,对于合成生物活性化合物至关重要。利用响应面方法(RSM)优化了在超临界二氧化碳(SCCO2)中的对映选择性合成,重点关注温度、压力和pH值。最佳条件下,R-苯甲醇的对映体过量度(ee)为62%,S-苯甲醇为80%,突显了其在制药和化工行业中的潜力(Çelebi等,2008)。
苄醇的光催化合成
使用钾改性的g-C3N4光催化剂,实现了从苄醇合成苯甲醇的创新方法。这个过程受光驱动,展示了选择性氧化和C-C偶联,产率为苯甲醇的97%。强调了苯甲醇在绿色化学和设计可持续、无毒催化剂用于化工行业应用中的作用(Sun et al., 2018)。
抗菌和抗癌应用
探讨了使用苯甲醇树脂水提取物合成的银纳米颗粒(AgNPs)的抗菌和抗癌潜力。这些AgNPs对各种病原体显示出有希望的活性,并对人类癌细胞显示出强烈的细胞毒性。它们还表现出抗生物膜活性,突显了苯甲醇衍生的AgNPs在生物医学中的潜力(Du et al., 2016)。
氧化石墨烯氧化物纳米复合材料
苯甲醇被用作还原剂,用于生产还原石墨烯氧化物纳米片和金还原石墨烯氧化物纳米复合材料。这项研究证明了使用苯甲醇在大规模生产纳米材料中的可行性,应用于染料去除和作为过氧化物酶样催化剂,突显了其在环境和生物化学应用中的潜力(Dutta et al., 2013)。
属性
IUPAC Name |
(2S)-2-hydroxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzoin | |
CAS RN |
5928-67-6 | |
| Record name | Benzoin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZOIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG0X2899M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (S)-benzoin?
A1: The molecular formula of (S)-benzoin is C14H12O2, and its molecular weight is 212.24 g/mol.
Q2: Are there any unique spectroscopic characteristics of (S)-benzoin?
A2: Yes, (S)-benzoin exhibits unique vibrational circular dichroism (VCD) spectral features, particularly in the O-H stretching region. These features are useful for chiral detection in techniques like high-performance liquid chromatography (HPLC). []
Q3: How does the chirality of (S)-benzoin influence its interactions?
A3: The (S)-enantiomer of benzoin exhibits distinct interactions with chiral selectors compared to its (R)-counterpart. This is evident in its separation on chiral stationary phases like Chiralcel OD-RH columns during HPLC analysis. [] Additionally, certain enzymes demonstrate enantioselectivity, preferentially interacting with and transforming one enantiomer over the other. [, ]
Q4: Can (S)-benzoin be synthesized enantioselectively?
A4: Absolutely! Several enzymatic methods enable the enantioselective synthesis of (S)-benzoin.
- Kinetic Resolution: Lipase TL from Pseudomonas stutzeri selectively catalyzes the transesterification of (S)-benzoin, enabling its separation from the racemic mixture. []
- Deracemization: Aureobasidium pullulans strains DSM 14940 and DSM 14941 can convert racemic benzoin into (S)-benzoin with high enantiomeric purity. []
- Asymmetric Reduction: Bacillus cereus strain Tim-r01 expresses a benzil reductase that stereospecifically reduces benzil to (S)-benzoin. [] Talaromyces flavus also demonstrates pH-dependent selectivity, producing (S)-benzoin at pH 5.0. []
- Direct Asymmetric Synthesis: A tailor-made chimeric thiamine diphosphate-dependent enzyme enables the direct synthesis of various (S)-benzoins from aromatic aldehydes with excellent enantiomeric excess (>99%). [, , ]
Q5: Does (S)-benzoin participate in any notable catalytic reactions?
A5: (S)-benzoin can be a substrate in benzaldehyde lyase (BAL)-catalyzed reactions. For example, BAL facilitates the reaction of (S)-benzoin with formaldehyde, yielding (S)-benzoin and 2-hydroxy-1-arylethan-1-one through C-C bond cleavage and formation. [] BAL can also catalyze a trans-benzoin condensation reaction where (S)-benzoin acts as a donor molecule, reacting with an acceptor like benzyloxyacetaldehyde to yield unsymmetrical benzoin derivatives. []
Q6: How stable is (S)-benzoin under various conditions?
A6: The stability of (S)-benzoin can be influenced by several factors. For instance, (S)-benzoin butyrate, produced via enzymatic kinetic resolution, retains high enantiomeric purity (>98%) even after five reaction cycles, highlighting the stability of this derivative under the reaction conditions. [] Additionally, the stability of benzoin extracts from Styrax benzoin can be enhanced through the addition of cosolvents like propylene glycol, polyethylene glycol, and triethanolamine. [, ]
Q7: How does the solubility of (S)-benzoin impact its applications?
A7: The solubility of (S)-benzoin in various media is crucial for its applications. While it's readily soluble in organic solvents, aqueous solubility can be limited. Techniques like the use of surfactants, specifically a mixture of Tween 80 and Span 80 at an optimal hydrophilic-lipophilic balance (HLB) value of 12.7, can enhance the solubility and stability of (S)-benzoin extracts, expanding their potential applications. []
Q8: Have computational methods been applied to study (S)-benzoin?
A8: Yes, computational techniques have provided valuable insights into (S)-benzoin interactions. Molecular dynamics (MD) simulations, coupled with Monte Carlo (MC) methods, have been instrumental in understanding the enantioselective binding of (S)-benzoin to chiral stationary phases like amylose tris[(S)-α-methylbenzylcarbamate] (AS). [] These simulations, along with infrared spectroscopy, suggest that specific hydrogen bonding and π-π interactions govern this enantioselective recognition. []
Q9: Does (S)-benzoin exhibit any notable biological activities?
A9: While specific biological activities of (S)-benzoin are not extensively detailed within the provided research, its significance lies in its role as a valuable chiral building block in the synthesis of various bioactive compounds. For example, it serves as a key intermediate in synthesizing pharmaceuticals and other biologically active molecules. [, ]
Q10: What are the primary applications of (S)-benzoin?
A10: (S)-Benzoin holds significant value in various fields:
- Pharmaceutical Industry: (S)-Benzoin serves as a crucial chiral starting material in synthesizing numerous pharmaceuticals. Its enantiomeric purity is crucial for the desired biological activity and safety of these drugs. [, ]
- Asymmetric Synthesis: The enantiopure nature of (S)-benzoin makes it a valuable chiral auxiliary and building block in asymmetric synthesis, facilitating the creation of other chiral molecules with defined stereochemistry. []
- Material Science: Benzoin, derived from Styrax benzoin resin, finds use in material science, particularly in 3D printing applications. When incorporated into oleo-gum-resin filaments for fused deposition modeling (FDM) 3D printing, benzoin contributes to the bioactive potential of these materials, inhibiting the growth of microorganisms like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. []
Q11: Is the production and use of (S)-benzoin associated with any environmental concerns?
A11: While (S)-benzoin itself hasn't been directly linked to specific environmental concerns in the provided research, the extraction of benzoin resin from Styrax benzoin trees necessitates careful consideration. Sustainable harvesting practices and the development of alternative production methods, such as microbial synthesis, can mitigate the ecological impact associated with resin extraction. [, ]
Q12: Are there any initiatives focused on the sustainable production of (S)-benzoin?
A12: Research on the sustainable cultivation of Styrax benzoin, particularly in regions like Sumatra, Indonesia, aims to ensure the continuous supply of benzoin resin while minimizing environmental impact. Efforts are focused on identifying superior mother plants with desirable traits, like high resin yield and cinnamic acid content, for vegetative propagation. [] This approach ensures the preservation of genetic diversity and promotes sustainable harvesting practices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Hydroxy-4,4,9,11b-tetramethyldodecahydro-8,11a-methanocyclohepta[a]naphthalen-2(1H)-one](/img/structure/B1217494.png)
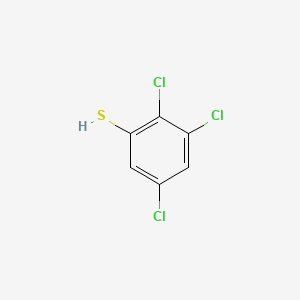
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1217496.png)
